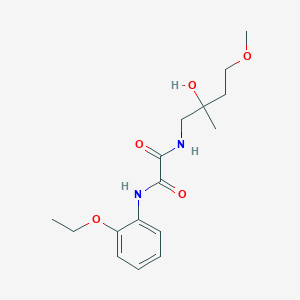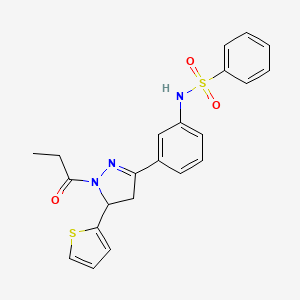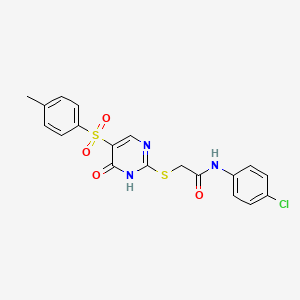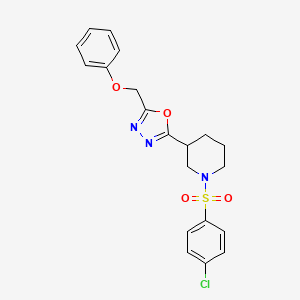![molecular formula C19H17BrN4O2 B2532830 2-(4-bromobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941937-08-2](/img/structure/B2532830.png)
2-(4-bromobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-bromobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione" is a derivative of the [1,2,4]triazine system, which is a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities. The structure of this compound suggests that it is a fused triazine system with potential biological activity, given the presence of the imidazo[2,1-c]triazine moiety and substituted benzyl groups.
Synthesis Analysis
The synthesis of related [1,2,4]triazine derivatives has been explored in various studies. For instance, the reaction of phenylpyruvic acid with semicarbazide has been shown to yield 6-benzyl-2H-[1,2,4]triazine-3,5-dione, which upon oxidation can furnish 6-benzoyl-2H-[1,2,4]triazine-3,5-dione in good yield . This suggests that similar synthetic strategies could be employed to synthesize the compound , with appropriate modifications to introduce the 4-bromobenzyl and p-tolyl groups at the relevant positions.
Molecular Structure Analysis
The molecular structure of [1,2,4]triazine derivatives has been characterized using various spectroscopic techniques, including NMR, IR, and UV/Vis spectroscopy . Additionally, single-crystal X-ray diffraction experiments have provided detailed insights into the crystal structures of these compounds, revealing how intermolecular interactions, such as hydrogen bonding and π-π stacking, contribute to the stability of the crystal lattice . These techniques would be essential in confirming the molecular structure of "this compound" and understanding its three-dimensional conformation.
Chemical Reactions Analysis
The [1,2,4]triazine system can undergo various chemical transformations. For example, the reaction with arylhydrazines can lead to the formation of pyrazolo[3,4-e][1,2,4]triazine systems, while treatment with phosphorus pentasulfide can afford thioxo derivatives . These reactions indicate that the compound of interest may also participate in similar chemical reactions, potentially leading to the formation of new heterocyclic systems or functionalization at specific sites on the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazine derivatives are influenced by their molecular structure. For instance, the presence of benzyl groups can affect the solubility and melting point of these compounds . The electronic properties, such as delocalization within the triazine ring system, can also impact the reactivity and potential biological activity of these molecules . Theoretical calculations, such as those using AM1 and PM3 semiempirical Hamiltonians, can provide insights into the reactivity patterns and help correlate structure with function .
Wissenschaftliche Forschungsanwendungen
Overview of Triazine Compounds
Triazine compounds, including structures similar to 2-(4-bromobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione, have been extensively studied in medicinal chemistry due to their diverse biological activities. These compounds are recognized for their potential in various pharmacological applications, ranging from antibacterial and antifungal to anti-cancer, antiviral, and anti-inflammatory agents. The triazine nucleus is considered an interesting core moiety for drug development, underscoring its significance in future pharmaceutical research (Verma, Sinha, & Bansal, 2019).
Application in CO2 Capture and Conversion
Another important application area for triazine-based compounds is in the field of environmental science, particularly in CO2 capture and conversion. Nitrogen-doped porous polymers, including covalent triazine frameworks (CTFs), have emerged as promising materials for CO2 sequestration due to their high surface area, structural tunability, and physicochemical stability. These materials are being explored for their potential to address the challenges of CO2 emissions and climate change, highlighting the versatility of triazine-based structures in addressing global environmental issues (Mukhtar et al., 2020).
Advancements in Antitumor Activities
In oncology research, derivatives of 1,2,3-triazines, including those related to the specified compound, have shown a broad spectrum of antitumor activities. These compounds exhibit antibacterial, antifungal, antiviral, antiproliferative, analgesic, and anti-inflammatory properties, making them potential scaffolds for developing antitumor agents. Their simple synthesis and significant efficacy position these molecules as promising candidates for cancer therapy advancements (Cascioferro et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit a wide range of biological activities, including anti-asthmatic, anti-inflammatory, anti-cancer, anti-thrombotic, anti-bacterial, anti-metabolic, anti-diabetic, anti-amoebic, anti-convulsant, anti-proliferative activities, human carbonic anhydrase inhibition, cell cycle protein-dependent kinase 2 inhibition, a competitive activity, hcrf1 receptor antagonism, and cgrp receptor antagonism .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that multiple biochemical pathways may be affected .
Result of Action
Similar compounds have been shown to exhibit significant cellular growth inhibitory activity, induce apoptosis in a concentration-dependent manner, and show effective microtubule protein polymerization inhibition .
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methyl]-8-(4-methylphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2/c1-13-2-8-16(9-3-13)22-10-11-23-17(25)18(26)24(21-19(22)23)12-14-4-6-15(20)7-5-14/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOJOURWWUDDBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-3-(difluoromethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2532747.png)
![4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2532748.png)




![[4-(1-Methylimidazol-2-yl)morpholin-2-yl]methanol](/img/structure/B2532755.png)
![6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B2532758.png)
![7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2532759.png)
![2-[(3R,5S)-5-Methoxycarbonylpyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2532761.png)

![7-(furan-2-yl)-5-(isopropylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2532765.png)

